N-(6,7-dihydro-[1,4]dioxino[2,3-f][1,3]benzothiazol-2-yl)-N-[2-(dimethylamino)ethyl]-4-piperidin-1-ylsulfonylbenzamide;hydrochloride
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Overview
Description
N-(6,7-dihydro-[1,4]dioxino[2,3-f][1,3]benzothiazol-2-yl)-N-[2-(dimethylamino)ethyl]-4-piperidin-1-ylsulfonylbenzamide;hydrochloride is a complex organic compound that belongs to the class of benzothiazole derivatives. These compounds are known for their diverse biological activities and are often studied for their potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(6,7-dihydro-[1,4]dioxino[2,3-f][1,3]benzothiazol-2-yl)-N-[2-(dimethylamino)ethyl]-4-piperidin-1-ylsulfonylbenzamide;hydrochloride typically involves multi-step organic reactions. The process may start with the preparation of the benzothiazole core, followed by the introduction of the dioxino and piperidinylsulfonyl groups. Common reagents used in these reactions include thionyl chloride, dimethylamine, and piperidine. Reaction conditions often involve controlled temperatures and the use of solvents like dichloromethane or ethanol.
Industrial Production Methods
Industrial production of this compound would likely involve large-scale synthesis using automated reactors to ensure consistency and purity. The process would be optimized for yield and cost-effectiveness, with stringent quality control measures in place.
Chemical Reactions Analysis
Types of Reactions
N-(6,7-dihydro-[1,4]dioxino[2,3-f][1,3]benzothiazol-2-yl)-N-[2-(dimethylamino)ethyl]-4-piperidin-1-ylsulfonylbenzamide;hydrochloride can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen atoms into the molecule, potentially altering its biological activity.
Reduction: This reaction can remove oxygen atoms or add hydrogen atoms, which may change the compound’s properties.
Substitution: This reaction can replace one functional group with another, potentially modifying the compound’s activity or solubility.
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions vary but often involve specific temperatures, pH levels, and solvents.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a sulfoxide or sulfone derivative, while reduction could produce a simpler amine or alcohol.
Scientific Research Applications
Chemistry: As a reagent or intermediate in organic synthesis.
Biology: For studying its effects on cellular processes and pathways.
Medicine: Potential therapeutic applications, such as targeting specific receptors or enzymes.
Industry: Use in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of this compound would involve its interaction with specific molecular targets, such as enzymes or receptors. The dioxino and benzothiazole moieties may play a crucial role in binding to these targets, while the piperidinylsulfonyl group could influence the compound’s solubility and bioavailability. The exact pathways involved would depend on the specific biological context and the compound’s structure-activity relationship.
Comparison with Similar Compounds
Similar Compounds
Benzothiazole Derivatives: These compounds share the benzothiazole core and may have similar biological activities.
Piperidine Derivatives: Compounds with a piperidine ring, which can influence their pharmacological properties.
Sulfonylbenzamides: These compounds contain the sulfonylbenzamide moiety and may have comparable chemical reactivity.
Uniqueness
N-(6,7-dihydro-[1,4]dioxino[2,3-f][1,3]benzothiazol-2-yl)-N-[2-(dimethylamino)ethyl]-4-piperidin-1-ylsulfonylbenzamide;hydrochloride is unique due to its specific combination of functional groups, which can confer distinct biological and chemical properties. Its multi-functional nature allows for diverse applications and interactions with various molecular targets.
Properties
IUPAC Name |
N-(6,7-dihydro-[1,4]dioxino[2,3-f][1,3]benzothiazol-2-yl)-N-[2-(dimethylamino)ethyl]-4-piperidin-1-ylsulfonylbenzamide;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H30N4O5S2.ClH/c1-27(2)12-13-29(25-26-20-16-21-22(17-23(20)35-25)34-15-14-33-21)24(30)18-6-8-19(9-7-18)36(31,32)28-10-4-3-5-11-28;/h6-9,16-17H,3-5,10-15H2,1-2H3;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FOOMASRETRAEBJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCN(C1=NC2=CC3=C(C=C2S1)OCCO3)C(=O)C4=CC=C(C=C4)S(=O)(=O)N5CCCCC5.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H31ClN4O5S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
567.1 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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